2-Amino-3-methylpentanoic acid hydrochloride
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Overview
Description
2-Amino-3-methylpentanoic acid hydrochloride is a branched-chain amino acid derivative. It consists of 3-methylpentanoic acid bearing an amino substituent at position 2. This compound is a structural derivative of ammonia and is known for its role in various biological and chemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-methylpentanoic acid hydrochloride typically involves the reaction of 3-methylpentanoic acid with ammonia or an ammonium salt under controlled conditions. The reaction is often carried out in an aqueous medium, and the product is isolated by crystallization or precipitation .
Industrial Production Methods
Industrial production of this compound may involve fermentation processes using genetically modified microorganisms. These microorganisms are engineered to produce the desired amino acid, which is then extracted and purified .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-methylpentanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .
Scientific Research Applications
2-Amino-3-methylpentanoic acid hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in metabolic pathways and protein synthesis.
Medicine: Investigated for its potential therapeutic effects in treating metabolic disorders.
Industry: Utilized in the production of nutritional supplements and pharmaceuticals
Mechanism of Action
The mechanism of action of 2-Amino-3-methylpentanoic acid hydrochloride involves its incorporation into proteins and enzymes. It acts as a substrate for various enzymes, participating in metabolic pathways that are crucial for cellular function. The compound interacts with molecular targets such as aminoacyl-tRNA synthetases, which play a key role in protein synthesis .
Comparison with Similar Compounds
Similar Compounds
Isoleucine: Another branched-chain amino acid with similar structural features.
Valine: Shares a similar branched-chain structure but differs in the position of the amino group.
Leucine: Similar in structure but has a different side chain configuration
Uniqueness
2-Amino-3-methylpentanoic acid hydrochloride is unique due to its specific structural configuration, which influences its reactivity and interactions with biological molecules. This uniqueness makes it valuable in various research and industrial applications .
Properties
IUPAC Name |
2-amino-3-methylpentanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.ClH/c1-3-4(2)5(7)6(8)9;/h4-5H,3,7H2,1-2H3,(H,8,9);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBKVTQSWZCBVSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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